Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate
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Overview
Description
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate is an organic compound with a complex structure that includes both dimethylamino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate can be achieved through several methods. One common approach involves the esterification of 2-(dimethylamino)ethanol with 4,7-dimethylocta-4,7-dienoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with nucleophiles, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Similar in structure but with different functional groups.
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but has different applications.
Uniqueness
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial processes .
Properties
CAS No. |
88471-76-5 |
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Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate |
InChI |
InChI=1S/C13H23NO2/c1-10(2)7-8-11(3)9-12(14(4)5)13(15)16-6/h8,12H,1,7,9H2,2-6H3 |
InChI Key |
GJHMJXDJONXXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC=C(C)CC(C(=O)OC)N(C)C |
Origin of Product |
United States |
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